molecular formula C13H10Cl3N5OS B12488020 2,2,2-trichloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide

2,2,2-trichloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide

Cat. No.: B12488020
M. Wt: 390.7 g/mol
InChI Key: HFZAGMHZORYFQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-TRICHLORO-N-[(4-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]ACETAMIDE is a complex organic compound that belongs to the class of triazolothiadiazine derivatives. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties . The unique structure of this compound, which includes a triazole and thiadiazole ring, makes it a valuable entity in drug design and development.

Preparation Methods

The synthesis of 2,2,2-TRICHLORO-N-[(4-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]ACETAMIDE involves several steps. One common synthetic route includes the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on the thiadiazole . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

2,2,2-TRICHLORO-N-[(4-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]ACETAMIDE undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,2,2-TRICHLORO-N-[(4-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to form hydrogen bonds and other interactions with target receptors, leading to its bioactive profile . For example, it may inhibit enzymes like carbonic anhydrase or cholinesterase, thereby exerting its pharmacological effects .

Properties

Molecular Formula

C13H10Cl3N5OS

Molecular Weight

390.7 g/mol

IUPAC Name

2,2,2-trichloro-N-[[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]acetamide

InChI

InChI=1S/C13H10Cl3N5OS/c1-7-18-19-12-21(7)20-10(23-12)9-4-2-8(3-5-9)6-17-11(22)13(14,15)16/h2-5H,6H2,1H3,(H,17,22)

InChI Key

HFZAGMHZORYFQG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C(Cl)(Cl)Cl

Origin of Product

United States

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